L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
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Overview
Description
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-: is a synthetic derivative of L-Norvaline, an amino acid that is structurally similar to valine. This compound is known for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves the following steps:
Starting Material: The synthesis begins with valeric acid.
Acyl Chlorination and Bromination: Valeric acid undergoes acyl chlorination followed by α-position bromination to yield α-brominevaleryl chloride.
Coupling Reaction: The α-brominevaleryl chloride is then coupled with 6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenylamine under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Mechanism of Action
The mechanism of action of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- involves:
Inhibition of Arginase: This compound inhibits the enzyme arginase, which plays a role in the urea cycle and nitric oxide production.
Neuroprotection: By inhibiting arginase, it reduces the production of reactive oxygen species and inflammation, thereby protecting neurons from damage.
Molecular Targets and Pathways: The compound targets arginase and pathways involved in neuroplasticity and cell survival, such as the mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathway.
Comparison with Similar Compounds
Similar Compounds
L-Valine: An essential amino acid with a similar structure but different biological functions.
L-Leucine: Another branched-chain amino acid with distinct metabolic roles.
L-Isoleucine: Similar in structure but with unique effects on muscle metabolism and energy production.
Uniqueness
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is unique due to its dual action as an arginase inhibitor and neuroprotective agent. This dual functionality makes it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C15H19F2NO2 |
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Molecular Weight |
283.31 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14+/m1/s1 |
InChI Key |
FLNXVLGQDJBZSD-RISCZKNCSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@@H]1CCC2=C(C1)C(=CC(=C2)F)F |
Canonical SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F |
Origin of Product |
United States |
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